
Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel-: is a chiral organic compound with a complex structure It is characterized by the presence of a benzene ring, a propanol chain, and a nitroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel- typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group modifications. One common method involves the nitration of benzenepropanol derivatives using nitric acid under controlled conditions to introduce the nitro group. This is followed by reduction using reagents such as hydrogen gas in the presence of a palladium catalyst to obtain the desired chiral compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), Lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), Amines (e.g., NH3)
Major Products Formed:
Oxidation: Ketones, Carboxylic acids
Reduction: Amines
Substitution: Halogenated compounds, Aminated compounds
Scientific Research Applications
Chemistry: Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its chiral nature makes it valuable in studying stereospecific interactions in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in pharmaceutical synthesis.
Industry: In the industrial sector, Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel- can be used in the production of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for creating polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. These interactions can modulate enzymatic activity and influence metabolic pathways. The compound’s chiral nature also allows it to engage in stereospecific interactions, which can be crucial in biological systems.
Comparison with Similar Compounds
- Benzenepropanol, alpha,alpha-dimethyl-
- Benzenemethanol, alpha-methyl-
- Benzenemethanol, alpha-propyl-
Comparison: Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel- is unique due to the presence of the nitroethyl group and its chiral nature. This distinguishes it from other similar compounds such as Benzenepropanol, alpha,alpha-dimethyl-, which lacks the nitro group, and Benzenemethanol, alpha-methyl-, which has a different substitution pattern. The specific functional groups and stereochemistry of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel- confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
138668-23-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(3R,4R)-4-nitro-1-phenylpentan-3-ol |
InChI |
InChI=1S/C11H15NO3/c1-9(12(14)15)11(13)8-7-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11-/m1/s1 |
InChI Key |
HHYHIAWRJCAJAW-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CCC1=CC=CC=C1)O)[N+](=O)[O-] |
Canonical SMILES |
CC(C(CCC1=CC=CC=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


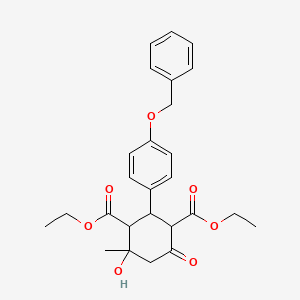
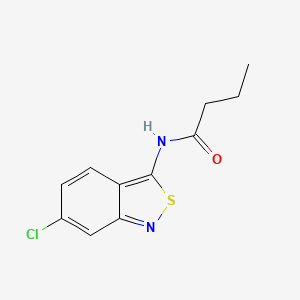

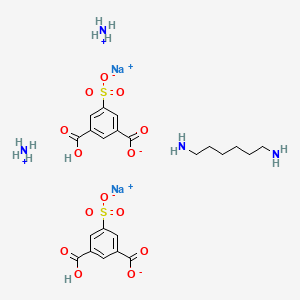
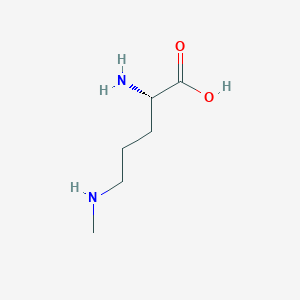
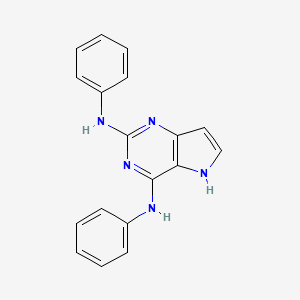
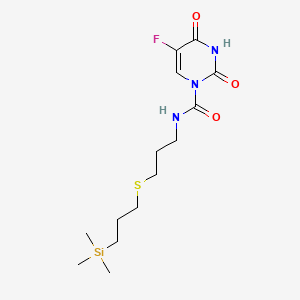
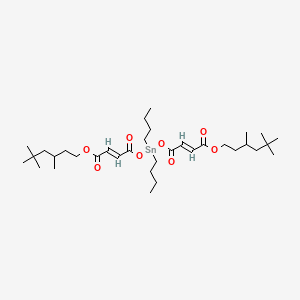
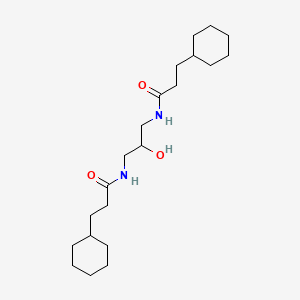
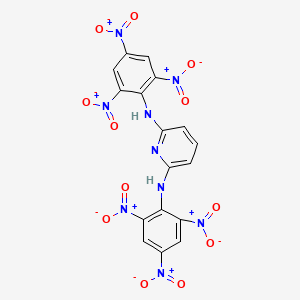

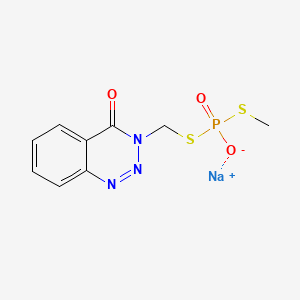

![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
